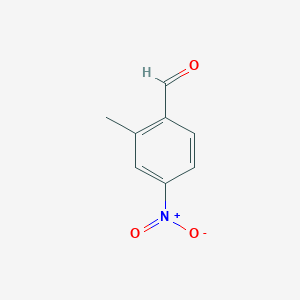

2-Methyl-4-nitrobenzaldehyde

Vue d'ensemble

Description

2-Methyl-4-nitrobenzaldehyde is an organic compound with the molecular formula C8H7NO3 and a molecular weight of 165.15 . It is typically stored under an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

New approaches to the synthesis of 2-nitrobenzaldehyde have been reported, which involve the formation and selective isomer separation of 2-nitrophenyl-1,3-dioxolane and further hydrolysis . This route uses the same acidic heterogeneous catalyst for 1,3-dioxolane formation and hydrolysis, and it can be recycled several times without loss of efficiency .

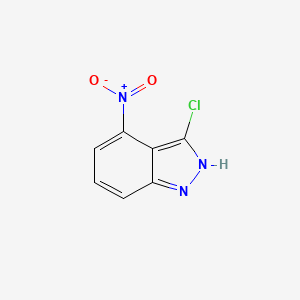

Molecular Structure Analysis

The molecular structure of 2-Methyl-4-nitrobenzaldehyde can be represented by the InChI code 1S/C8H7NO3/c1-6-4-8 (9 (11)12)3-2-7 (6)5-10/h2-5H,1H3 .

Chemical Reactions Analysis

The Wittig reaction, a common technique used for the stereoselective preparation of alkenes, can be used to form products from the reaction of an aldehyde or ketone and a “Wittig reagent” (a triphenylphosphonium ylide) . In a specific experiment, methyl (2E)-3-(2-nitrophenyl)acrylate and triphenylphosphine oxide were formed from the reaction of 2-nitrobenzaldehyde and methyl (triphenylphosphoranylidene) acetate .

Physical And Chemical Properties Analysis

2-Methyl-4-nitrobenzaldehyde is a solid substance with a predicted density of 1.278±0.06 g/cm3 . It is typically stored under an inert atmosphere at temperatures between 2-8°C .

Applications De Recherche Scientifique

Ruthenium(II) Complexes with Anti-Trypanosomal Potential :Ruthenium(II) complexes containing N4-methyl-4-nitrobenzaldehyde thiosemicarbazone derivatives have potential as anti-trypanosomal drugs. Their natural fluorescence offers a way to monitor concentration in biological systems (Rodrigues et al., 2008).

Chemical Actinometry in Solution and Ice Photochemistry :2-Nitrobenzaldehyde serves as an efficient actinometer for photochemical experiments both in solution and on water ice. Its quantum yield is stable across a range of temperatures and wavelengths, making it a valuable tool in photochemistry research (Galbavy et al., 2010).

Synthesis of Substituted 2-Nitrobenzaldehydes :A regiospecific synthesis approach for creating substituted 2-nitrobenzaldehydes from substituted benzaldehydes has been developed. This involves a three-step process with palladium-catalyzed ortho-nitration as a key step (Zhang et al., 2014).

Bioconversion of Aromatic Aldehydes :The fungal strain Pleurotus ostreatus MTCC-1801 has been used for bioconversion of various aromatic methyl groups, including 4-nitrotoluene, into their corresponding aldehydes. This demonstrates the potential of laccases in selective bioconversion processes (Chaurasia et al., 2014).

Solid-Liquid Phase Equilibrium Studies :Studies on the solid-liquid phase equilibrium of 2-nitrobenzaldehyde in various solvents provide insights into its solubility and thermodynamic properties. This research is significant for understanding the crystallization and dissolution processes of this compound (Li et al., 2018).

Improving Yield in Benzaldehyde Nitration :Research aiming to increase the yield of 2-nitrobenzaldehyde during benzaldehyde nitration by mixed acid addresses both the chemical efficiency and safety aspects of the process (Somma et al., 2014).

Photodegradation Protection :2-Nitrobenzaldehyde efficiently blocks singlet oxygen generation, protecting materials from photooxidation and photosensitizer degradation. This finding is significant for materials science, particularly in preventing photodegradation (Hajimohammadi et al., 2018).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Propriétés

IUPAC Name |

2-methyl-4-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-6-4-8(9(11)12)3-2-7(6)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHLWYCYBVEMBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60505824 | |

| Record name | 2-Methyl-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-nitrobenzaldehyde | |

CAS RN |

72005-84-6 | |

| Record name | 2-Methyl-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

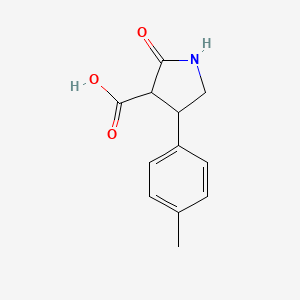

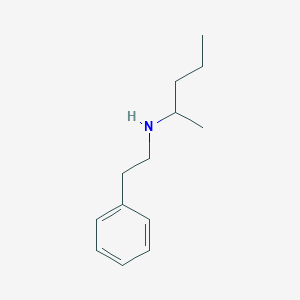

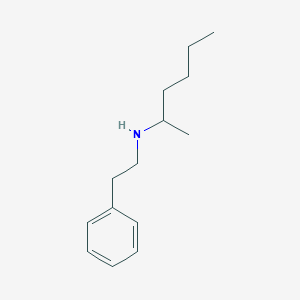

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dibromoimidazo[1,5-a]pyridine](/img/structure/B1367101.png)